(R)-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide
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Overview
Description
®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chroman ring system substituted with a fluorine atom and a carboxamide group, along with a dicyclobutylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 8-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The dicyclobutylamino group can be introduced via nucleophilic substitution reactions using dicyclobutylamine and a suitable leaving group.
Carboxamide Formation: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.
Industrial Production Methods
Industrial production of ®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features and biological activity.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or cellular signaling pathways.
Materials Science: The compound’s properties can be leveraged in the development of novel materials with specific electronic or optical characteristics.
Industry: It can be utilized in the synthesis of advanced intermediates or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Cyclobutylamino)-8-fluorochroman-5-carboxamide
- ®-3-(Dicyclopropylamino)-8-fluorochroman-5-carboxamide
- ®-3-(Dicyclohexylamino)-8-fluorochroman-5-carboxamide
Uniqueness
®-3-(Dicyclobutylamino)-8-fluorochroman-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUXRKNJYPMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870102 |
Source
|
Record name | 3-(Dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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